3-Acetylsulfanyl-1-Boc-piperidine
Overview
Description
3-Acetylsulfanyl-1-Boc-piperidine is a chemical compound that belongs to the class of piperidine derivatives It features a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom and an acetylthio group attached to the piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetylsulfanyl-1-Boc-piperidine typically involves the protection of the piperidine nitrogen with a Boc group, followed by the introduction of the acetylthio group. One common method involves the reaction of Boc-protected piperidine with acetyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-Acetylsulfanyl-1-Boc-piperidine undergoes various chemical reactions, including:
Oxidation: The acetylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The acetylthio group can be reduced to a thiol using reducing agents such as lithium aluminum hydride.
Substitution: The Boc group can be removed under acidic conditions, and the resulting free amine can undergo further substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Trifluoroacetic acid for Boc deprotection.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
3-Acetylsulfanyl-1-Boc-piperidine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Mechanism of Action
The mechanism of action of 3-Acetylsulfanyl-1-Boc-piperidine involves its interaction with specific molecular targets and pathways. The Boc group provides protection to the nitrogen atom, allowing selective reactions at other sites. The acetylthio group can participate in various chemical transformations, contributing to the compound’s reactivity and versatility. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
3-Acetylsulfanyl-1-Boc-piperidine can be compared with other piperidine derivatives, such as:
1-Boc-piperidine: Lacks the acetylthio group, making it less versatile in certain chemical reactions.
3-Acetylsulfanyl-piperidine: Lacks the Boc group, making it more reactive but less protected.
1-Boc-4-piperidone: Contains a ketone group instead of an acetylthio group, leading to different reactivity and applications.
The uniqueness of this compound lies in its combination of the Boc protecting group and the acetylthio group, providing a balance of protection and reactivity that is valuable in various synthetic and research contexts.
Properties
IUPAC Name |
tert-butyl 3-acetylsulfanylpiperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3S/c1-9(14)17-10-6-5-7-13(8-10)11(15)16-12(2,3)4/h10H,5-8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGDAYHSPCJKPMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)SC1CCCN(C1)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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